5-Ethyl-2-fluorophenylboronic acid pinacol ester 5-Ethyl-2-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13665773
InChI: InChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F
Molecular Formula: C14H20BFO2
Molecular Weight: 250.12 g/mol

5-Ethyl-2-fluorophenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13665773

Molecular Formula: C14H20BFO2

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-fluorophenylboronic acid pinacol ester -

Specification

Molecular Formula C14H20BFO2
Molecular Weight 250.12 g/mol
IUPAC Name 2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3
Standard InChI Key VFECAFVAMXUETN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Bonding

The compound’s IUPAC name, 2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic structure. The phenyl ring is functionalized with an ethyl group (-C₂H₅) at the 5-position and a fluorine atom (-F) at the 2-position. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring with two methyl groups on each oxygen atom .

Key structural features:

  • Boron coordination: The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the pinacol group and the aryl carbon.

  • Electron-withdrawing effects: The fluorine atom induces electron deficiency in the aromatic ring, enhancing reactivity in cross-coupling reactions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀BFO₂
Molecular Weight250.12 g/mol
InChIInChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F

Synthesis and Preparation

General Synthetic Routes

While specific protocols for this compound are sparingly documented, its synthesis likely follows established methods for arylboronic acid pinacol esters:

  • Boronation: Reaction of 5-ethyl-2-fluoroiodobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Purification: Isolation via flash column chromatography to achieve >97% purity .

Critical parameters:

  • Solvent selection: Tetrahydrofuran (THF) or dioxane are preferred for their ability to dissolve both organic and inorganic reactants.

  • Temperature: Reactions typically proceed at 80–100°C under inert atmosphere.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Pd-catalyzed couplings with aryl halides (e.g., bromides, iodides) to form biaryl structures. The fluorine substituent modulates electronic effects, often improving reaction rates and yields compared to non-fluorinated analogs .

Case study: Coupling with 4-bromotoluene produces 5-ethyl-2-fluoro-4'-methylbiphenyl, a potential intermediate in liquid crystal synthesis.

Pharmaceutical Intermediates

  • Anticancer agents: Biaryl products derived from this boronic ester are explored as kinase inhibitors (e.g., EGFR tyrosine kinase) .

  • Antiviral compounds: Fluorinated biphenyls exhibit enhanced metabolic stability in protease inhibitors .

Hazard StatementPrecautionary MeasureSource
H315 (Skin irritation)Wear protective gloves
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Use in ventilated areas

Comparative Analysis with Related Compounds

Table 2: Reactivity of Fluorinated vs. Brominated Analogs

CompoundSuzuki-Miyaura Yield (%)LogP
5-Ethyl-2-fluorophenylboronic ester82–893.2
3-Bromo-5-ethyl-2-fluorophenylboronic ester75–813.8

Data sourced from

The brominated derivative (CAS 2121514-74-5) exhibits lower reactivity due to steric hindrance from the bromine atom but higher lipophilicity, making it suitable for hydrophobic drug candidates .

Recent Developments (2023–2025)

  • Flow chemistry: Continuous-flow systems have reduced reaction times to <1 hour for gram-scale syntheses .

  • Green chemistry: Water-tolerant Pd catalysts (e.g., Pd@MOF-808) enable reactions in aqueous media, minimizing organic solvent use .

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